

Spectroscopic Analysis of 2-Butenyl N-phenylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: 2-Butenyl N-phenylcarbamate

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Introduction

2-Butenyl N-phenylcarbamate is an organic compound containing a carbamate functional group, an aromatic phenyl ring, and an unsaturated butenyl chain. Spectroscopic analysis is crucial for the structural elucidation and characterization of such molecules. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Butenyl N-phenylcarbamate**, along with generalized experimental protocols for these analytical techniques. The data presented herein is predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for **2-Butenyl N-phenylcarbamate**, the following tables summarize the predicted data based on its chemical structure and known spectroscopic values for analogous compounds.

Table 1: Predicted ^1H NMR Data for **2-Butenyl N-phenylcarbamate**

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.30 - 7.40	m	2H	Aromatic (ortho-H)
~7.20 - 7.30	t	2H	Aromatic (meta-H)
~7.00 - 7.10	t	1H	Aromatic (para-H)
~6.50	br s	1H	N-H
~5.70 - 5.90	m	1H	=CH-
~5.50 - 5.70	m	1H	=CH-
~4.60	d	2H	O-CH ₂
~1.70	d	3H	CH ₃

Table 2: Predicted ¹³C NMR Data for **2-Butenyl N-phenylcarbamate**Solvent: CDCl₃, Proton Decoupled

Chemical Shift (δ , ppm)	Carbon Assignment
~154	C=O (Carbamate)
~138	Aromatic (C-N)
~129	Aromatic (ortho/meta-C)
~128	Aromatic (ortho/meta-C)
~125	=CH-
~123	=CH-
~118	Aromatic (para-C)
~66	O-CH ₂
~17	CH ₃

Table 3: Predicted IR Absorption Data for **2-Butenyl N-phenylcarbamate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300	Medium, Sharp	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1700	Strong	C=O Stretch (Amide I)[1]
~1600, ~1490	Medium-Strong	Aromatic C=C Stretch
~1540	Medium	N-H Bend (Amide II)
~1220	Strong	C-O Stretch[1]
~970	Strong	=C-H Bend (trans alkene)
~750, ~690	Strong	Aromatic C-H Bend

Table 4: Predicted Mass Spectrometry Data for **2-Butenyl N-phenylcarbamate**

m/z	Predicted Adduct
191.09	[M] ⁺
192.10	[M+H] ⁺ [2]
214.08	[M+Na] ⁺ [2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as **2-Butenyl N-phenylcarbamate**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the ^{13}C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon.
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal (0 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.

- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty, clean ATR crystal.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and their corresponding wavenumbers (cm^{-1}).
 - Correlate the observed bands with specific functional groups present in the molecule.[\[1\]](#)

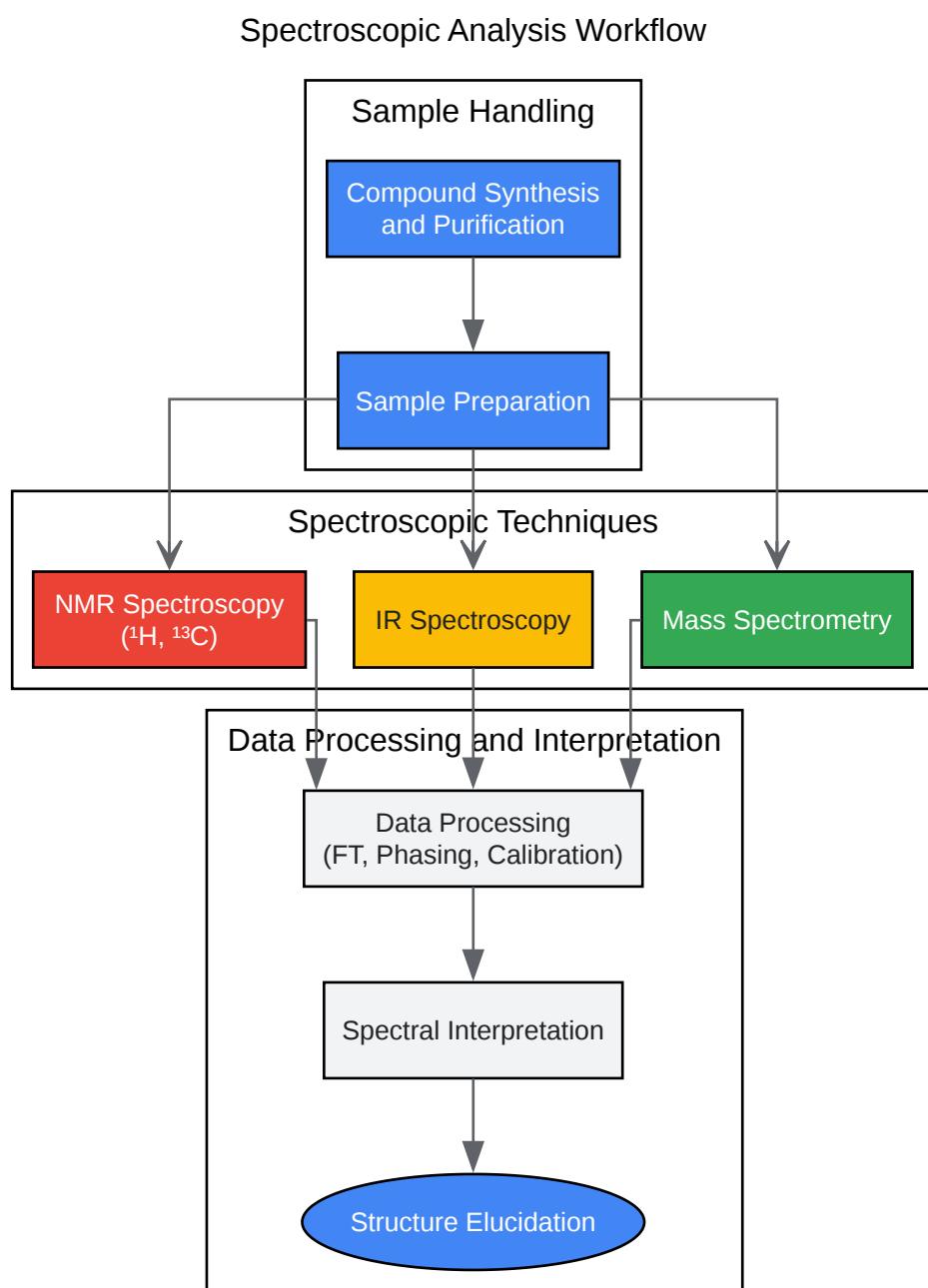
3. Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample (typically $<1 \text{ mg/mL}$) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition (e.g., Electrospray Ionization - ESI):
 - Introduce the sample solution into the ion source of the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph.
 - The sample is ionized in the source (e.g., by applying a high voltage in ESI).
 - The resulting ions are guided into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion at a specific m/z value.
- Data Analysis:

- Identify the molecular ion peak ($[M]^+$, $[M+H]^+$, etc.) to determine the molecular weight of the compound.
- Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.



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Caption: A flowchart of the spectroscopic analysis process.

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References

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